molecular formula C25H31N5O3S B2443403 ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate CAS No. 1114876-96-8

ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate

Cat. No.: B2443403
CAS No.: 1114876-96-8
M. Wt: 481.62
InChI Key: DCYJCNSRLPAHOP-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate is the GABA A receptor . This receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate interacts with the GABA A receptor at two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction indicates the inhibitory effect of the compound on the target, which can lead to an anticonvulsant effect .

Result of Action

The molecular and cellular effects of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate’s action are primarily related to its inhibitory effect on the GABA A receptor. This can lead to decreased neuronal excitability, which may manifest as anticonvulsant effects .

Preparation Methods

The synthesis of Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate involves multiple steps. One common method includes the Niementowski reaction, which involves the interaction of ethyl-3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with formamide . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(1-(7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including substitution and condensation reactions. For instance, substitution reactions can occur at the 3rd and 4th positions of the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core . Common reagents used in these reactions include formamide and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

ethyl 1-[1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carbonyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3S/c1-4-33-25(32)18-7-11-30(12-8-18)24(31)17-5-9-29(10-6-17)22-21-20(26-14-27-22)19-15(2)13-16(3)28-23(19)34-21/h13-14,17-18H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYJCNSRLPAHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C(=CC(=N5)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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